molecular formula C6H5NO2S B13798019 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one CAS No. 95502-26-4

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one

Cat. No.: B13798019
CAS No.: 95502-26-4
M. Wt: 155.18 g/mol
InChI Key: MVEFELQDJZMBII-UHFFFAOYSA-N
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Description

5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) is a heterocyclic compound that features a unique fusion of thiopyrano and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones with thiourea in acetonitrile has been reported . The α-keto bromination of the starting material followed by condensation with thiourea is a key step in this synthesis.

Industrial Production Methods

Industrial production of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in the stability and function of several oncogenic proteins . The compound binds to the active site of HSP90, disrupting its function and leading to the degradation of client proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) is unique due to its specific fusion of thiopyrano and isoxazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

95502-26-4

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

7H-thiopyrano[4,3-d][1,2]oxazol-4-one

InChI

InChI=1S/C6H5NO2S/c8-5-2-10-3-6-4(5)1-7-9-6/h1H,2-3H2

InChI Key

MVEFELQDJZMBII-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NO2)C(=O)CS1

Origin of Product

United States

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